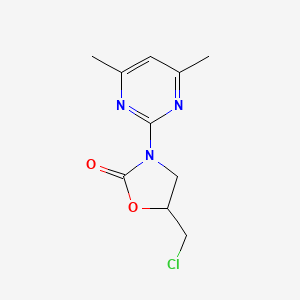
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one
説明
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrimidine and oxazolidinone rings
科学的研究の応用
Synthesis and Pharmaceutical Impurities
The novel synthesis processes and pharmaceutical impurities of compounds like omeprazole, a proton pump inhibitor, have been extensively studied. The complex synthesis involves various stages and has implications for the development of other proton pump inhibitors. The synthesis process's intricacy and the identification of impurities are crucial for understanding the drug's development and ensuring its purity and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Tautomerism and Molecular Interactions
Research has delved into the tautomerism of nucleic acid bases, such as purine and pyrimidine, and the effects of molecular interactions on their tautomeric equilibria. This is particularly relevant for compounds like 2-oxo-5-chloro-pyrimidine. Understanding these molecular interactions and their influence on the stability of various tautomeric forms provides significant insights into biochemical processes and drug design (Person et al., 1989).
Oxazolidinones in Pharmacology
Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition and show bacteriostatic activity against significant human pathogens. The development and pharmacological properties of compounds like linezolid and the exploration of further modifications to enhance potency and spectra of activity have been a focus in pharmacological research (Diekema & Jones, 2000).
Hybrid Catalysts in Medicinal Synthesis
The use of hybrid catalysts in synthesizing medicinal and pharmaceutical compounds, like 5H-pyrano[2,3-d]pyrimidine scaffolds, has been crucial. These catalysts have broadened the scope of synthetic applications and bioavailability, highlighting the importance of catalyst diversity and its impact on developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have been pivotal for the precise use of fluorinated pyrimidines in cancer treatment. Compounds like 5-fluorouracil have been subject to various synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution. Understanding these compounds' interaction with nucleic acids and their role in inhibiting various biological processes is crucial for advancing cancer treatment (Gmeiner, 2020).
作用機序
Target of Action
The compound contains a pyrimidine ring, which is a common structure in many biological molecules. Pyrimidines often interact with enzymes and receptors in cells, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
Again, without specific studies, it’s difficult to say exactly how this compound interacts with its targets. The chloromethyl group could potentially undergo reactions with nucleophilic sites in biological molecules .
Biochemical Pathways
The compound could potentially affect pathways involving enzymes or receptors that interact with pyrimidines. Without more information, it’s hard to say which specific pathways might be affected .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. Without specific studies, it’s hard to predict the ADME properties of this compound .
Result of Action
The results of the compound’s action would depend on its targets and mode of action. Without this information, it’s hard to predict the specific molecular and cellular effects .
Action Environment
The action of the compound could be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by these factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of acetylacetone with urea in the presence of an acid catalyst.
Oxazolidinone Formation: The oxazolidinone ring is formed by reacting the pyrimidine derivative with an appropriate chloroformate under basic conditions.
Chloromethylation: The final step involves the chloromethylation of the oxazolidinone ring using chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of both pyrimidine and oxazolidinone rings allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Forms: Different oxidation states of the compound can be achieved, leading to a variety of products.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
類似化合物との比較
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-4-one: Similar structure but with a different position of the oxazolidinone ring.
Uniqueness:
Structural Features: The combination of pyrimidine and oxazolidinone rings in 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one provides unique chemical properties and reactivity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
5-(chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-3-7(2)13-9(12-6)14-5-8(4-11)16-10(14)15/h3,8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYDHPJNOXTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(OC2=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169067 | |
| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-06-4 | |
| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
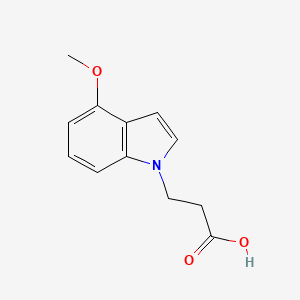
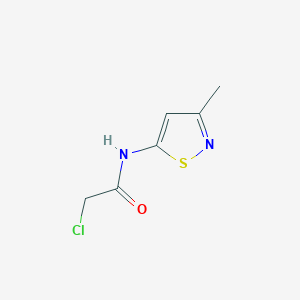
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
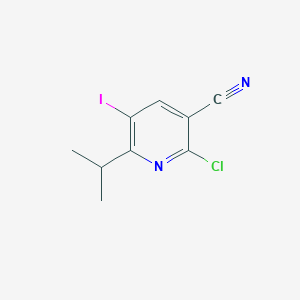

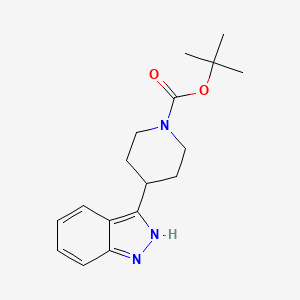

![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)
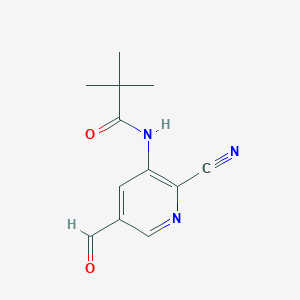
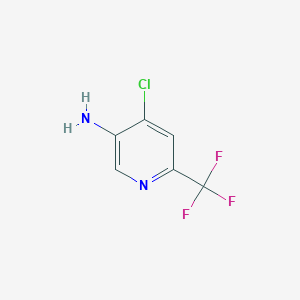
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)
